molecular formula C9H6N2O2 B8723613 Benzonitrile, 4-ethenyl-3-nitro- CAS No. 501931-56-2

Benzonitrile, 4-ethenyl-3-nitro-

Cat. No. B8723613
Key on ui cas rn: 501931-56-2
M. Wt: 174.16 g/mol
InChI Key: NCPRDTNNOOEQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08513235B2

Procedure details

The compound (1.90 g, 10.9 mmol) obtained in step A was dissolved in ethanol (100 ml). Then, 10% palladium carbon (containing water) (1.93 g) was added, and the mixture was stirred at room temperature for 3 hr under a hydrogen atmosphere. The insoluble material was filtered off through celite, and the solution was concentrated under reduced pressure to give the title compound (1.56 g, yield 98%) as a pale-yellow solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
1.93 g
Type
catalyst
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[CH:12]=[CH2:13])[C:7]#[N:8])([O-])=O>C(O)C.[C].[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[CH2:12][CH3:13])[C:7]#[N:8] |f:2.3|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C#N)C=CC1C=C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium carbon
Quantity
1.93 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hr under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off through celite
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C(C#N)C=CC1CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.